molecular formula C13H21NO2 B14812160 3-(Adamantan-1-ylamino)propanoic acid

3-(Adamantan-1-ylamino)propanoic acid

Cat. No.: B14812160
M. Wt: 223.31 g/mol
InChI Key: PSURZQXUODKQOD-UHFFFAOYSA-N
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Description

3-(1-Adamantylamino)-propionsaeure is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantylamino)-propionsaeure typically involves the reaction of 1-adamantanamine with propionic acid or its derivatives under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium hydroxide to promote the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(1-Adamantylamino)-propionsaeure may involve large-scale synthesis using similar reaction conditions but optimized for higher throughput. This can include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantylamino)-propionsaeure can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The adamantyl group can undergo substitution reactions, often facilitated by halogenation followed by nucleophilic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield adamantanone derivatives, while reduction can produce adamantylamines.

Mechanism of Action

The mechanism by which 3-(1-Adamantylamino)-propionsaeure exerts its effects is often related to its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The adamantyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantyl structure but lacks the propionic acid moiety.

    3-Amino-1-adamantanol: Contains a hydroxyl group instead of the propionic acid group.

    Adamantane derivatives: Various derivatives with different functional groups attached to the adamantane core.

Uniqueness

3-(1-Adamantylamino)-propionsaeure is unique due to the combination of the adamantyl group with the propionic acid moiety, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential for diverse applications in research and industry .

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

3-(1-adamantylamino)propanoic acid

InChI

InChI=1S/C13H21NO2/c15-12(16)1-2-14-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,14H,1-8H2,(H,15,16)

InChI Key

PSURZQXUODKQOD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCCC(=O)O

Origin of Product

United States

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